2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a sulfanyl group attached to the triazole ring and a phenol group, making it a unique structure with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of 1H-1,2,4-triazole-5-thiol with a phenolic compound under specific conditions. One common method includes the use of sodium carbonate in acetone to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenol group can introduce various functional groups.
Scientific Research Applications
2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific pathways . The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-5-thiol: A precursor in the synthesis of 2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol.
2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a phenyl group instead of a sulfanyl group.
5-(1H-1,2,4-triazol-5-yl)sulfanyl-1H-tetrazole: Contains both triazole and tetrazole rings with a sulfanyl linkage.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a phenol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJTTYNVNCKDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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